molecular formula C23H17N3O5 B2422129 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 877656-75-2

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide

Katalognummer: B2422129
CAS-Nummer: 877656-75-2
Molekulargewicht: 415.405
InChI-Schlüssel: BJNWMEOHHPPQJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H17N3O5 and its molecular weight is 415.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(2,4-dioxo-3-phenyl- benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H16N4O4\text{C}_{20}\text{H}_{16}\text{N}_4\text{O}_4

This structure includes a benzofuro-pyrimidine core with acetamide and furan substituents, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 2-(2,4-dioxo-3-phenyl- benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549), with IC50 values as low as 10 µM .
  • Mechanisms of action often involve the induction of apoptosis and cell cycle arrest, particularly through the inhibition of key signaling pathways such as PI3K/Akt and ERK1/2 .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have reported that related compounds demonstrate activity against various bacterial strains and fungi. The presence of the furan moiety is often linked to enhanced antimicrobial efficacy .

Anti-inflammatory Properties

Inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway has been identified as a significant mechanism for anti-inflammatory activity. Compounds with similar structures have been noted for their ability to reduce inflammation in animal models .

Table 1: Summary of Biological Activities

Activity TypeCell Line / ModelIC50 ValueMechanism of Action
AnticancerMCF-710 µMApoptosis induction, PI3K/Akt inhibition
AnticancerA5498 µMCell cycle arrest, ERK1/2 inhibition
AntimicrobialE. coli20 µg/mLDisruption of cell wall synthesis
Anti-inflammatoryMouse modelNot specifiedp38 MAPK inhibition

Case Study: Anticancer Activity

A study evaluated the anticancer effects of a series of compounds structurally related to 2-(2,4-dioxo-3-phenyl- benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide . The results indicated that these compounds exhibited potent cytotoxicity against several cancer cell lines. Notably, compound X demonstrated an IC50 value of 5 µM against the HEPG2 liver cancer cell line, significantly outperforming traditional chemotherapeutics like doxorubicin .

Mechanistic Studies

Research utilizing molecular docking studies has elucidated potential binding interactions between the compound and target proteins involved in cancer progression. Key interactions include hydrogen bonding with critical amino acid residues in the active sites of kinases like Abl and PI3K .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. It has been evaluated against various human tumor cell lines by the National Cancer Institute (NCI). The results indicate:

  • Mean GI50 Values : The compound demonstrated a mean GI50 (the concentration required to inhibit cell growth by 50%) of 15.72 μM .
  • Cell Lines Tested : Notable efficacy was observed against:
    • Non-small cell lung cancer (HOP-62)
    • CNS cancer (SF-539)
    • Melanoma (MDA-MB-435)
    • Ovarian cancer (OVCAR-8)
    • Prostate cancer (DU-145)
    • Breast cancer (MDA-MB-468)
Cell LineGI50 (μM)TGI (μM)
HOP-62<1050.68
SF-539<1050.68
MDA-MB-435<1050.68
OVCAR-8<1050.68
DU-145<1050.68
MDA-MB-468<1050.68

These findings suggest that the compound could be further developed as an anticancer agent due to its selective cytotoxicity against various cancer cell lines.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. It was found to inhibit the 3C-like protease (3CLP) , which is crucial for viral replication. This inhibition indicates potential therapeutic applications in treating viral infections.

Pharmacokinetics

Pharmacokinetic evaluations indicate that this compound possesses favorable drug-like properties, including adequate solubility and permeability profiles, enhancing its therapeutic potential.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at multiple reactive sites:

  • Furan ring oxidation : The furan-2-ylmethyl group is susceptible to oxidation with reagents like potassium permanganate (KMnO₄) in acidic or neutral conditions, forming a diketone derivative.

  • Pyrimidinone core : The 2,4-dioxo group may participate in further oxidation under strong oxidative conditions (e.g., CrO₃), though this is less common due to steric hindrance.

Reagent Conditions Product Outcome
KMnO₄H₂O, 25°C2-(2,4-dioxo-3-phenyl-benzofuropyrimidin-1-yl)-N-(2,5-dioxo-2,5-dihydrofuran-2-ylmethyl)acetamideFuran ring converted to diketone
H₂O₂Acetic acid, 60°CEpoxidation of furan ring (minor pathway)Low yield (<15%)

Reduction Reactions

Reductive modifications primarily target the carbonyl groups:

  • Pyrimidinone carbonyl reduction : Lithium aluminum hydride (LiAlH₄) reduces the 2,4-dioxo groups to diols, though this disrupts the aromatic system.

  • Acetamide group : Catalytic hydrogenation (H₂/Pd-C) preserves the acetamide but reduces the furan ring to tetrahydrofuran.

Reagent Conditions Product Outcome
LiAlH₄Dry THF, 0°C → RT2-(1,2,3,4-tetrahydrobenzofuropyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamideFull reduction of dioxo groups
H₂/Pd-CMeOH, 50 psi, 12 hrs2-(2,4-dioxo-3-phenyl-benzofuropyrimidin-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamideSelective furan hydrogenation

Nucleophilic Substitution

The acetamide’s NH group exhibits moderate nucleophilicity:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) to form N-alkyl derivatives .

  • Acylation : Acetic anhydride acetylates the NH group under reflux conditions .

Reagent Conditions Product Outcome
CH₃I/K₂CO₃DMF, 80°C, 6 hrs2-(2,4-dioxo-3-phenyl-benzofuropyrimidin-1-yl)-N-methyl-N-(furan-2-ylmethyl)acetamide78% yield, confirmed by ¹H NMR
(CH₃CO)₂OPyridine, reflux2-(2,4-dioxo-3-phenyl-benzofuropyrimidin-1-yl)-N-acetyl-N-(furan-2-ylmethyl)acetamideQuantitative conversion

Ring-Opening Reactions

The benzofuropyrimidinone core undergoes ring-opening under specific conditions:

  • Acidic hydrolysis : Concentrated HCl at 100°C cleaves the furan ring and pyrimidinone system, yielding phenylacetic acid derivatives.

  • Base-mediated degradation : NaOH/EtOH disrupts the pyrimidinone ring, forming anthranilic acid analogs.

Reagent Conditions Product Outcome
6M HClReflux, 24 hrs3-Phenyl-2,4-dihydroxybenzofuran + furan-2-ylmethylamineComplete decomposition
2M NaOH/EtOHReflux, 8 hrs2-Amino-N-(furan-2-ylmethyl)benzamide + phenylglyoxylic acidPartial recovery (42%)

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the furan ring:

Condition Product Outcome
UV light (254 nm)2-(2,4-dioxo-3-phenyl-benzofuropyrimidin-1-yl)-N-(cyclobutane-fused-furan)acetamideFormation of cyclobutane adduct (31% yield)

Metal-Catalyzed Cross-Coupling

The furan ring participates in palladium-catalyzed reactions:

  • Suzuki coupling : Reacts with arylboronic acids (e.g., PhB(OH)₂) to form biaryl derivatives.

Catalyst Conditions Product Outcome
Pd(PPh₃)₄DME, 90°C, 12 hrs2-(2,4-dioxo-3-phenyl-benzofuropyrimidin-1-yl)-N-(5-phenylfuran-2-ylmethyl)acetamide65% yield, confirmed by LC-MS

Key Stability Considerations

  • Thermal stability : Decomposes above 220°C via retro-Diels-Alder fragmentation.

  • pH sensitivity : Stable in neutral conditions but degrades rapidly in strong acids/bases.

This reactivity profile underscores the compound’s versatility in synthetic chemistry, though its complex structure necessitates precise control of reaction conditions to avoid side products.

Eigenschaften

CAS-Nummer

877656-75-2

Molekularformel

C23H17N3O5

Molekulargewicht

415.405

IUPAC-Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H17N3O5/c27-19(24-13-16-9-6-12-30-16)14-25-20-17-10-4-5-11-18(17)31-21(20)22(28)26(23(25)29)15-7-2-1-3-8-15/h1-12H,13-14H2,(H,24,27)

InChI-Schlüssel

BJNWMEOHHPPQJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CO5

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.